molecular formula C12H11NO2 B2801299 5-(Oxiran-2-ylmethoxy)isoquinoline CAS No. 129717-29-9

5-(Oxiran-2-ylmethoxy)isoquinoline

Cat. No.: B2801299
CAS No.: 129717-29-9
M. Wt: 201.225
InChI Key: HQMJNOFHNIQORU-UHFFFAOYSA-N
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Description

5-(Oxiran-2-ylmethoxy)isoquinoline is an organic compound that features an isoquinoline moiety substituted with an oxirane (epoxide) group. This compound is of interest due to its unique chemical structure, which combines the reactivity of the epoxide ring with the aromaticity of the isoquinoline system. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxiran-2-ylmethoxy)isoquinoline typically involves the reaction of isoquinoline derivatives with epichlorohydrin under basic conditions. A common method includes the following steps:

    Starting Material: Isoquinoline is used as the starting material.

    Reaction with Epichlorohydrin: Isoquinoline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) for several hours.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using large reactors to mix isoquinoline and epichlorohydrin with a base.

    Continuous Stirring: Ensuring continuous stirring and maintaining optimal temperature and pressure conditions.

    Automated Purification: Employing automated systems for purification, such as high-performance liquid chromatography (HPLC) or large-scale recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Oxiran-2-ylmethoxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.

    Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide ring.

    Substituted Isoquinolines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-(Oxiran-2-ylmethoxy)isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Oxiran-2-ylmethoxy)isoquinoline involves its interaction with biological molecules through the reactive epoxide ring. The epoxide ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The isoquinoline moiety can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde: Similar structure with an epoxide ring and aromatic system.

    4-3,4,5-Tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid: Contains multiple epoxide groups and an aromatic system.

Uniqueness

5-(Oxiran-2-ylmethoxy)isoquinoline is unique due to its combination of an isoquinoline moiety and an epoxide ring, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

5-(oxiran-2-ylmethoxy)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-9-6-13-5-4-11(9)12(3-1)15-8-10-7-14-10/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMJNOFHNIQORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 77 was prepared in the manner of compound 6 substituting 5-hydroxy-isoquinoline for compound 8 in part C-5 of Example 1.
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